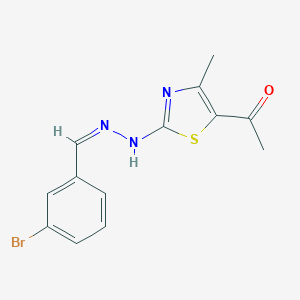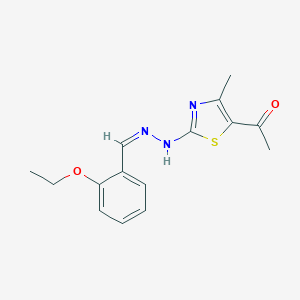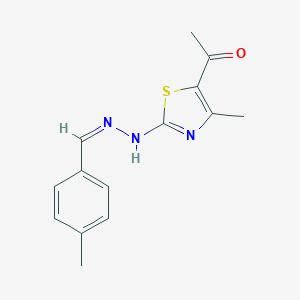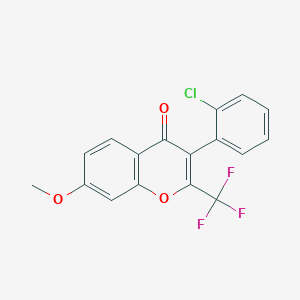![molecular formula C24H20O4 B380859 3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 329224-97-7](/img/structure/B380859.png)
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one, commonly known as Methoxyflavone, is a natural flavone found in various plants. Methoxyflavone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of Methoxyflavone varies depending on the field of research. In cancer research, Methoxyflavone induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress by activating the Nrf2 pathway and reducing neuroinflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methoxyflavone has been shown to have various biochemical and physiological effects. In cancer research, Methoxyflavone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress and reduces neuroinflammation.
Advantages And Limitations For Lab Experiments
Methoxyflavone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, Methoxyflavone also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For Methoxyflavone research include studying its effectiveness in combination with other anti-cancer agents, in chronic inflammatory disease models, and in animal models of Alzheimer's disease.
Synthesis Methods
Methoxyflavone can be synthesized from 2'-hydroxyacetophenone and 4-methylphenylboronic acid using Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium and takes place in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide.
Scientific Research Applications
Methoxyflavone has been studied for its potential therapeutic properties in various fields of research. In cancer research, Methoxyflavone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-9-17(10-8-16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-5-3-4-6-22(19)26-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANOWZGXKXRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
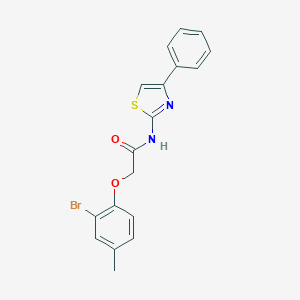
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B380780.png)
![ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380782.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B380785.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380786.png)
![5-[(2,4-dichlorophenyl)methyl]-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B380789.png)
